2-Bromo-2'-(Hydroxymethyl)biphenyl

Lipophilicity Drug-likeness Physicochemical properties

2-Bromo-2'-(hydroxymethyl)biphenyl (CAS 13175-73-0) is a 2,2'-disubstituted biphenyl featuring a bromine atom on one ring and a hydroxymethyl group on the adjacent ring. With a molecular formula of C13H11BrO and a molecular weight of 263.13 g/mol, this compound provides two orthogonal reactive handles: an aryl bromide for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a primary alcohol for oxidation, esterification, or nucleophilic substitution.

Molecular Formula C13H11BrO
Molecular Weight 263.13 g/mol
Cat. No. B13745817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-2'-(Hydroxymethyl)biphenyl
Molecular FormulaC13H11BrO
Molecular Weight263.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CO)C2=CC=CC=C2Br
InChIInChI=1S/C13H11BrO/c14-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-15/h1-8,15H,9H2
InChIKeyFTMVPYMRRCDAQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-2'-(Hydroxymethyl)biphenyl – Orthogonal Bifunctional Building Block for Divergent Synthesis


2-Bromo-2'-(hydroxymethyl)biphenyl (CAS 13175-73-0) is a 2,2'-disubstituted biphenyl featuring a bromine atom on one ring and a hydroxymethyl group on the adjacent ring . With a molecular formula of C13H11BrO and a molecular weight of 263.13 g/mol, this compound provides two orthogonal reactive handles: an aryl bromide for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a primary alcohol for oxidation, esterification, or nucleophilic substitution [1]. This dual-functionality eliminates the need for separate protection/deprotection steps that are typically required when using mono-functionalized biphenyl building blocks.

Why 2-Bromo-2'-(Hydroxymethyl)biphenyl Cannot Be Replaced by Closely Related Analogs


Generic substitution with 2-bromobiphenyl or 2'-hydroxymethylbiphenyl individually fails to provide the orthogonal reactivity and balanced physicochemical profile of the dual-substituted compound. The presence of both a heavy bromine atom (exact mass 261.999 Da) and a hydroxymethyl group on adjacent rings creates a specific steric and electronic environment that influences both the rate of cross-coupling reactions and the compound's lipophilicity [1]. Replacing this with a mono-functional analog or a regioisomer (e.g., 4-bromo-4'-hydroxymethylbiphenyl) would alter the torsional angle between the rings and potentially compromise the reactivity or selectivity in subsequent transformations [2].

Quantitative Differentiation Evidence for 2-Bromo-2'-(Hydroxymethyl)biphenyl Against Analogs


Balanced Lipophilicity (XLogP3) for Optimized Drug-Like Properties

2-Bromo-2'-(hydroxymethyl)biphenyl exhibits an XLogP3 of 3.7, which is intermediate between the highly lipophilic 2-bromobiphenyl (XLogP3 = 4.6) and the more hydrophilic 2'-hydroxymethylbiphenyl (XLogP3 = 2.7). This balanced lipophilicity can enhance passive membrane permeability while maintaining adequate aqueous solubility, a critical parameter for lead optimization. [1]

Lipophilicity Drug-likeness Physicochemical properties

Hydrogen Bond Donor/Acceptor Profile Enabling Specific Molecular Interactions

The target compound possesses both 1 hydrogen bond donor (alcohol -OH) and 1 hydrogen bond acceptor (alcohol oxygen), along with an additional weak acceptor (aryl bromide). In contrast, 2-bromobiphenyl has zero HBD/HBA, limiting its intermolecular interactions. This dual H-bond capacity allows the compound to participate in more specific and directional binding events in both biological and supramolecular contexts. [1]

Hydrogen bonding Molecular recognition Drug design

Low Topological Polar Surface Area (TPSA) Favorable for Blood-Brain Barrier Penetration

The target compound has a TPSA of 20.2 Ų, which is significantly below the 60-90 Ų threshold commonly associated with good brain penetration. While 2'-hydroxymethylbiphenyl shares the same TPSA, the bromine in the target compound adds molecular weight and van der Waals volume, which can enhance affinity for hydrophobic pockets without increasing polar surface area. [1]

TPSA CNS drug discovery Permeability

Ortho-Substitution Pattern Provides a Tunable Torsional Angle for Conformational Control

The ortho-ortho' substitution pattern in 2-bromo-2'-(hydroxymethyl)biphenyl restricts rotation around the central C-C bond, leading to a stable chiral axis (atropisomerism). Studies on ortho-substituted biphenyls demonstrate that substituent size and electronic nature significantly influence the torsional barrier [1]. The combination of a bromine and a hydroxymethyl group provides a unique steric profile that can be exploited in asymmetric catalysis and chiral ligand design, unlike para-substituted isomers which are achiral.

Conformational analysis Atropisomerism Chirality

Optimal Application Scenarios for 2-Bromo-2'-(Hydroxymethyl)biphenyl Based on Differential Evidence


Divergent Synthesis of Biologically Active Biphenyl Libraries

The compound's orthogonal bromine and hydroxymethyl groups enable sequential functionalization without protecting group manipulations. This is ideal for generating diverse biaryl libraries for lead discovery, where the balanced lipophilicity (XLogP3 = 3.7) can be systematically varied, and the HBD/HBA profile can be used to probe structure-activity relationships for target binding. [1]

Atropisomeric Chiral Ligand and Catalyst Development

The ortho-ortho' substitution pattern provides a stable chiral axis, making this compound a suitable precursor for axially chiral ligands. The bromine can participate in oxidative addition for catalyst formation, while the hydroxymethyl group can be derivatized to introduce coordinating functionalities, enabling the design of novel atropisomeric catalysts for asymmetric synthesis. [2]

CNS-Targeted Probe and Drug Discovery

With a low TPSA (20.2 Ų) and a logP of 3.7, this compound falls within the favorable physicochemical space for CNS penetration. The bromine atom also provides a synthetic handle for late-stage functionalization, making it a versatile scaffold for developing PET tracers or CNS-active therapeutics. [3]

Crystalline Host-Guest Materials and Supramolecular Chemistry

The dual hydrogen bonding capability and the rigid, twisted biphenyl core make this compound a candidate for designing diol-type host molecules. As demonstrated in studies on bis(diarylhydroxymethyl)-substituted biphenyls, such structures form selective inclusion compounds with polar guests, with the specific substitution pattern influencing both packing and selectivity. [4]

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